An In-depth Technical Guide to 2-(5-Oxazolyl)benzylamine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(5-Oxazolyl)benzylamine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Oxazolyl)benzylamine is a unique chemical entity that merges the structural features of a benzylamine scaffold with a five-membered heterocyclic oxazole ring. This combination of a flexible aminomethyl-phenyl group and a rigid, electron-rich aromatic heterocycle suggests a potential for diverse chemical reactivity and biological activity. Benzylamine derivatives are widely recognized as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds[1]. Similarly, the oxazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of therapeutic properties[2]. This guide provides a comprehensive overview of 2-(5-Oxazolyl)benzylamine, including its chemical identity, a proposed synthetic route, and an exploration of its potential applications based on the known properties of related molecular structures.
Chemical Identity and Structure
The fundamental step in understanding any chemical compound is to establish its precise identity and structure.
Chemical Structure
The structure of 2-(5-Oxazolyl)benzylamine consists of a benzylamine core where the phenyl ring is substituted at the ortho (position 2) with a 5-oxazolyl group. The molecule's IUPAC name is (2-(oxazol-5-yl)phenyl)methanamine.
Figure 1. Chemical Structure of 2-(5-Oxazolyl)benzylamine.
CAS Number and Physicochemical Properties
| Property | Predicted Value/Information | Source |
| IUPAC Name | (2-(oxazol-5-yl)phenyl)methanamine hydrochloride | [3] |
| CAS Number | 2845126-17-0 (for Hydrochloride salt) | [3] |
| Molecular Formula | C₁₀H₁₁ClN₂O (Hydrochloride) / C₁₀H₁₀N₂O (Free Base) | [3] |
| Molecular Weight | 210.66 g/mol (Hydrochloride) / 174.20 g/mol (Free Base) | [3] |
| Appearance | Likely a solid at room temperature | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should exhibit aqueous solubility. | General Knowledge |
| SMILES | NCC1=CC=CC=C1C2=CN=CO2 | [3] |
| InChI Key | UETRIVVIIBJCNY-UHFFFAOYSA-N (Hydrochloride) | [3] |
Proposed Synthesis Pathway
Although a specific, detailed synthesis protocol for 2-(5-Oxazolyl)benzylamine is not documented in readily accessible scientific literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A logical approach would involve the formation of the oxazole ring followed by the reduction of a nitrile group to the desired benzylamine.
A potential starting material is 2-cyanobenzaldehyde. The synthesis could proceed via a van Leusen oxazole synthesis, a well-established method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC)[4]. The resulting 2-(5-oxazolyl)benzonitrile can then be reduced to the target benzylamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(5-Oxazolyl)benzonitrile
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To a stirred solution of 2-cyanobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in methanol at 0 °C, add a solution of potassium carbonate (2 equivalents) in methanol dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(5-oxazolyl)benzonitrile.
Step 2: Reduction of 2-(5-Oxazolyl)benzonitrile to 2-(5-Oxazolyl)benzylamine
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Dissolve the 2-(5-oxazolyl)benzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a reducing agent. A common method for nitrile reduction is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere[5][6]. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used.
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If using catalytic hydrogenation, charge the reaction vessel with the nitrile solution and the catalyst. Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
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After the reaction, filter the catalyst and concentrate the filtrate under reduced pressure.
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If using LiAlH₄, carefully add the nitrile solution to a suspension of LiAlH₄ in anhydrous ether at 0 °C. Allow the reaction to proceed at room temperature. Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
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Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to yield the crude 2-(5-Oxazolyl)benzylamine.
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The final product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
Workflow Diagram
Caption: Proposed two-step synthesis of 2-(5-Oxazolyl)benzylamine.
Characterization and Spectroscopic Analysis (Predicted)
The structure of the synthesized 2-(5-Oxazolyl)benzylamine would be confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and oxazole rings, a singlet for the benzylic methylene protons (CH₂), and a singlet for the amine protons (NH₂). The protons on the oxazole ring would appear as distinct singlets. The protons on the disubstituted benzene ring would exhibit a complex multiplet pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to all the carbon atoms in the molecule, including the distinct carbons of the oxazole and phenyl rings, and the benzylic carbon.
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IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=N and C-O stretching vibrations of the oxazole ring.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzyl-oxazole bond.
Potential Applications and Biological Significance
While there is no specific literature on the biological activity of 2-(5-Oxazolyl)benzylamine, the known activities of related compounds suggest several potential areas of application.
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Antimicrobial and Antifungal Agents: Oxazole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities[7]. The presence of the oxazole ring in 2-(5-Oxazolyl)benzylamine makes it a candidate for screening against various bacterial and fungal strains.
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Enzyme Inhibition: Substituted benzylamines and oxazoles have been investigated as inhibitors of various enzymes. For instance, some oxazole benzylamine derivatives have been designed and synthesized as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases.
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Anticancer Activity: The oxadiazole ring, which is isomeric to oxazole, is found in many compounds with anticancer properties[4]. Given the structural similarities, 2-(5-Oxazolyl)benzylamine could be explored for its potential as an anticancer agent.
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Central Nervous System (CNS) Activity: The benzylamine scaffold is present in many CNS-active drugs. The combination with an oxazole ring could lead to novel compounds with potential applications in treating neurological disorders.
Conclusion
2-(5-Oxazolyl)benzylamine is a fascinating molecule with a structure that suggests significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is not yet widely available, this guide provides a solid foundation for its study. The proposed synthetic route is based on reliable and well-understood chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted spectroscopic characteristics provide a basis for its identification and characterization. Furthermore, the known biological activities of its constituent moieties point towards promising avenues for future research into its therapeutic potential. As a novel compound, 2-(5-Oxazolyl)benzylamine represents an opportunity for the discovery of new chemical entities with valuable biological properties.
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